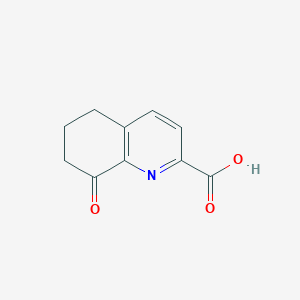

8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid

描述

8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid (CAS: 238755-39-0) is a bicyclic heteroaromatic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . It features a partially saturated quinoline backbone, with a ketone group at position 8 and a carboxylic acid moiety at position 2. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules . Its purity is typically ≥95%, and it is commercially available in quantities ranging from 250 mg to 5 g .

属性

IUPAC Name |

8-oxo-6,7-dihydro-5H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8/h4-5H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELUSJMDROQOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627865 | |

| Record name | 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238755-39-0 | |

| Record name | 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid typically proceeds through multi-step synthetic pathways involving cyclocondensation and oxidation reactions on substituted cyclohexanedione derivatives.

Cyclocondensation Starting from 2-Formyl-1,3-cyclohexanedione

- The key intermediate, 2-formyl-1,3-cyclohexanedione, undergoes condensation with appropriate nitrogen-containing reagents such as cyanoacetamide or amines to form tetrahydroquinoline derivatives.

- Refluxing the reaction mixture in absolute ethanol or acetic acid at temperatures between 80–100°C facilitates ring closure and formation of the tetrahydroquinoline core.

- Hydrazine hydrate has been used as a reagent in ethanol for similar tetrahydroquinoline derivatives, indicating the importance of nucleophilic nitrogen sources for ring formation.

Conversion of Nitrile to Carboxylic Acid

- The nitrile group at position 2 can be hydrolyzed to the carboxylic acid functionality under acidic conditions.

- Concentrated sulfuric acid under reflux conditions is effective for this hydrolysis, achieving yields up to 90% in related compounds.

- Careful control of reaction time and temperature is critical to prevent decomposition or over-oxidation.

Oxidation to the 8-Oxo Derivative

- Selective oxidation of the tetrahydroquinoline ring at the 8-position to introduce the oxo group is achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

- Typical conditions involve KMnO₄ in sulfuric acid at around 80°C or CrO₃ in acetic acid at 60°C.

- These conditions enable dehydrogenation and oxidation to the ketone without over-oxidizing the ring system.

Catalytic Hydrogenation and Reduction Steps

- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere selectively reduces nitrile groups to primary amines while preserving the ketone functionality.

- Sodium borohydride (NaBH₄) can be employed for selective reduction of the ketone to secondary alcohols without affecting nitrile groups, useful for intermediate modifications.

- These reduction steps are important for preparing derivatives or intermediates that can be further oxidized or functionalized to yield the target carboxylic acid.

Summary of Key Preparation Steps and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Product/Transformation | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclocondensation | 2-Formyl-1,3-cyclohexanedione + amine, EtOH, reflux 80–100°C | Formation of tetrahydroquinoline scaffold | 75–85 |

| 2 | Nitrile Hydrolysis | Concentrated H₂SO₄, reflux | Conversion of –CN to –COOH at position 2 | ~90 |

| 3 | Selective Oxidation | KMnO₄/H₂SO₄ (80°C) or CrO₃/AcOH (60°C) | Introduction of 8-oxo group on tetrahydroquinoline ring | 68–72 |

| 4 | Catalytic Hydrogenation | H₂, Pd/C | Reduction of nitrile to amine (for derivatives) | 85 |

| 5 | Ketone Reduction | NaBH₄ | Reduction of ketone to secondary alcohol (intermediate) | 78 |

Analytical and Structural Confirmation Techniques

- Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for confirming the structure of the synthesized compound, with reported triclinic crystal systems for related tetrahydroquinoline derivatives.

- Fourier-Transform Infrared Spectroscopy (FT-IR) identifies characteristic functional groups such as ketone C=O stretch (~1700 cm⁻¹) and carboxylic acid O–H stretch.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR signals at δ 2.2–2.8 ppm correspond to methylene protons in the tetrahydroquinoline ring; ^13C NMR signals at δ 170–180 ppm confirm carbonyl carbons.

- High-Performance Liquid Chromatography (HPLC) with C18 columns and acetonitrile/water gradients is used for purity assessment.

- Mass Spectrometry (ESI-MS) typically shows molecular ion peaks consistent with the molecular weight of the compound.

- Elemental Analysis confirms the composition with deviations within ±0.4% from theoretical values.

Research Findings and Optimization Notes

- Reaction reproducibility depends heavily on maintaining strict stoichiometric ratios and reaction atmospheres to avoid side products.

- Solvent polarity and temperature are critical parameters influencing cyclocondensation efficiency and product purity.

- Oxidation steps require careful monitoring to prevent over-oxidation or ring degradation.

- The hydrolysis of nitrile to carboxylic acid is a crucial step often optimized for maximum yield and minimal byproduct formation.

- Derivatives of this compound have been synthesized by modifying substituents on the tetrahydroquinoline ring to enhance biological activity, indicating the synthetic route's versatility.

Additional Notes from Patent Literature

- Patents related to the synthesis of 5,6,7,8-tetrahydroquinoline derivatives emphasize catalytic hydrogenation and condensation reactions using palladium catalysts and controlled temperature conditions.

- Methods include one-pot reactions and post-synthesis purification steps such as filtration, washing, and drying to ensure high purity.

- Use of bicarbonates (sodium or potassium) for neutralization and control of reaction pH is common in large-scale syntheses.

化学反应分析

Types of Reactions

8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .

科学研究应用

Medicinal Chemistry

8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid has been investigated for various therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by interacting with specific enzymes or receptors that inhibit microbial growth.

- Anticancer Properties : Research indicates that derivatives of this compound demonstrate significant anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) cells. The mechanism involves apoptosis induction through modulation of cellular pathways .

Biological Studies

The compound has been studied for its potential effects on various biological systems:

- Inflammation Modulation : It may influence inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Cardiovascular Effects : There is evidence indicating that it could interact with receptors involved in cardiovascular regulation, potentially aiding in the treatment of related disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. Common methods include:

- Cyclization from Aminobenzylamine and Oxalates : This method involves the reaction of 2-aminobenzylamine with diethyl oxalate under controlled conditions.

- Derivatization for Enhanced Activity : Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties.

Case Studies and Research Findings

作用机制

The mechanism of action of 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxo group and carboxylic acid group play crucial roles in its binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The structural and functional properties of 8-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid are best understood through comparison with analogs differing in substitution patterns, oxidation states, or ring saturation. Below is a detailed analysis:

Positional Isomers of the Oxo Group

Key Insight: The position of the oxo group significantly impacts reactivity. For example, 5-oxo derivatives react with pentafluorophenyl hydrazine to form pyridocinnolinones, whereas 8-oxo analogs are less reactive in such cyclizations .

Functional Group Variants

Saturated and Heterocyclic Analogs

Research Findings and Pharmacological Relevance

- Antihypoxic Activity: Derivatives of 5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid (e.g., 5-substituted cinnolinones) exhibit antihypoxic effects in vivo, particularly under normobaric hypoxia with hypercapnia .

- Antitubercular Potential: Hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid show promising activity against Mycobacterium tuberculosis .

- Synthetic Utility : The 8-oxo derivative’s carboxylic acid group enables facile conjugation with amines or hydrazines, making it a versatile scaffold for drug discovery .

生物活性

8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid (OTQCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a quinoline backbone with an oxo group at the eighth position and a carboxylic acid at the second position, OTQCA is hypothesized to exhibit a range of pharmacological effects.

- Molecular Formula : C₁₀H₉NO₃

- Molar Mass : 191.18 g/mol

- Density : Approximately 1.380 g/cm³

- Boiling Point : Predicted to be around 427 °C

Biological Activities

Research indicates that OTQCA possesses significant biological activities, including antimicrobial and anticancer properties. The biological mechanisms are primarily attributed to interactions between the oxo and carboxylic acid groups with various molecular targets.

Antimicrobial Activity

OTQCA has shown promise as an antimicrobial agent. Preliminary studies suggest that it can inhibit the growth of various bacterial strains by disrupting their cellular functions. The specific mechanism involves binding to enzymes critical for bacterial survival, leading to cell death.

Anticancer Activity

Studies have highlighted the potential of OTQCA in cancer therapy. For instance, compounds derived from tetrahydroquinoline structures have been shown to induce oxidative stress in cancer cells, leading to apoptosis. One study indicated that derivatives of tetrahydroquinolinones could inhibit colorectal cancer (CRC) cell proliferation by evoking cellular stress through reactive oxygen species (ROS) .

The biological activity of OTQCA is believed to involve several pathways:

- Binding Affinity : The compound interacts with specific receptors and enzymes that mediate physiological responses. This interaction can modulate enzyme activity and influence pathways related to inflammation and cell proliferation.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress, which is a critical mechanism for their anticancer effects . This process disrupts cellular homeostasis, resulting in autophagy and programmed cell death.

Comparative Analysis

The following table summarizes the similarities and differences between OTQCA and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₀H₉NO₃ | Contains an oxo group enhancing reactivity |

| 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid | C₁₀H₉NO₃ | Similar structure but different oxidation state |

| 5-Hydroxy-5,6-dihydroquinoline-2-carboxylic acid | C₁₀H₁₁NO₃ | Hydroxyl group alters solubility and biological activity |

Case Studies

- Colorectal Cancer Inhibition : A study synthesized several tetrahydroquinolinones and assessed their ability to inhibit CRC growth. One derivative demonstrated significant antiproliferative activity at micromolar concentrations while inducing oxidative stress via the PI3K/AKT/mTOR signaling pathway .

- Antimicrobial Efficacy : Research on related quinoline derivatives has shown effective inhibition against various bacterial strains. The exact mechanisms are under investigation but are thought to involve enzyme inhibition and disruption of metabolic pathways.

常见问题

Q. What are the established synthetic routes for 8-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via PPA (polyphosphoric acid)-catalyzed thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives. Key steps include:

- Reduction of nitro precursors (e.g., 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid) to amines using catalytic hydrogenation or sodium dithionite .

- Cyclization under acidic conditions (e.g., PPA at 80–100°C) to form the tetrahydroquinoline core.

Yield optimization requires precise control of temperature, solvent (e.g., ethanol/water mixtures), and stoichiometry of substituents (e.g., electron-withdrawing groups improve cyclization efficiency) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : H and C NMR confirm regiochemistry and substituent positions (e.g., downfield shifts for carbonyl carbons at δ 170–180 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities and verify molecular ion peaks ([M+H]) .

- FT-IR : Strong absorption bands at 1680–1720 cm indicate carboxylic acid and ketone functionalities .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Aqueous stability : The carboxylic acid group undergoes partial decarboxylation at pH < 3 or > 10. Stability is optimal at pH 6–8 (4°C, 72-hour retention >95%) .

- Thermal degradation : Decomposition occurs above 150°C, forming quinoline derivatives via loss of CO (TGA-DSC data recommended for batch-specific profiles) .

Q. What in vitro pharmacological screening models are appropriate for initial bioactivity assessment?

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains (e.g., E. coli) .

- Enzyme inhibition : Fluorescence-based assays for topoisomerase IV or DNA gyrase activity, given structural similarity to fluoroquinolones .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

- Core modifications : Introducing fluorine at position 6 or cyclopropyl at position 1 enhances DNA topoisomerase binding (ΔG < -8 kcal/mol in docking studies) .

- Carboxylic acid substitution : Methyl esters (e.g., methyl 8-oxo-tetrahydronaphthalene-2-carboxylate) improve cell permeability (logP increase by 1.5 units) but require hydrolysis for activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Standardized protocols : Discrepancies in MIC values often arise from variations in inoculum size (CFU/mL) or growth media. Use CLSI/EUCAST guidelines for reproducibility .

- Metabolite interference : HPLC-MS profiling of incubated samples identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .

Q. Which in vivo models are suitable for evaluating antihypoxic or neuroprotective effects?

- Rodent hypoxia models : Mice subjected to normobaric hypoxia (8% O) with compound administration (10–50 mg/kg, i.p.) monitor survival time and lactate dehydrogenase (LDH) levels .

- Ischemia-reperfusion injury : Middle cerebral artery occlusion (MCAO) in rats assesses neuroprotection via MRI and histopathology .

Q. How does stereochemistry at the tetrahydroquinoline ring impact target selectivity?

- Enantiomeric separation : Chiral HPLC (e.g., Chiralpak IA column) reveals (R)-isomers exhibit 3–5x higher affinity for bacterial topoisomerases than (S)-isomers (K < 50 nM) .

- Molecular dynamics simulations : The (R)-configuration stabilizes hydrogen bonds with Ser84 and Glu88 residues in E. coli gyrase .

Q. What combinatorial approaches enhance efficacy against multidrug-resistant pathogens?

- Synergy with β-lactams : Co-administration with meropenem reduces biofilm formation in P. aeruginosa (FIC index < 0.5) via disruption of penicillin-binding proteins .

- Efflux pump inhibitors : Phenylalanine-arginine β-naphthylamide (PAβN) potentiates activity against NorA-overexpressing S. aureus (4x MIC reduction) .

Q. Which computational tools predict metabolic pathways and toxicity risks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。